molecular formula C17H14FNO2 B184751 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 340318-78-7

1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No.: B184751
CAS No.: 340318-78-7
M. Wt: 283.3 g/mol
InChI Key: LZDGENIAAFJSHO-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic organic compound with the molecular formula C17H14FNO2. It is characterized by the presence of an indole core, a fluorophenoxyethyl side chain, and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde is largely dependent on its interaction with biological targets. The indole core can interact with various enzymes and receptors, modulating their activity. The fluorophenoxyethyl side chain may enhance the compound’s binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to irreversible inhibition of enzyme activity .

Comparison with Similar Compounds

  • 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde
  • 1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde
  • 1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde

Uniqueness: 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogenated analogs .

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c18-14-5-7-15(8-6-14)21-10-9-19-11-13(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDGENIAAFJSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356167
Record name 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340318-78-7
Record name 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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